molecular formula C8H15NO2 B14243229 Methyl butyl(ethenyl)carbamate CAS No. 188754-03-2

Methyl butyl(ethenyl)carbamate

Cat. No.: B14243229
CAS No.: 188754-03-2
M. Wt: 157.21 g/mol
InChI Key: ZZFMTJDOAOLGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl butyl(ethenyl)carbamate is a carbamate derivative characterized by a methyl group, a butyl chain, and an ethenyl (vinyl) substituent attached to the carbamate functional group. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity.

Properties

CAS No.

188754-03-2

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl N-butyl-N-ethenylcarbamate

InChI

InChI=1S/C8H15NO2/c1-4-6-7-9(5-2)8(10)11-3/h5H,2,4,6-7H2,1,3H3

InChI Key

ZZFMTJDOAOLGQX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C=C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl butyl(ethenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of butylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound. The reaction conditions typically include a temperature range of 0-5°C and an inert atmosphere to prevent side reactions .

Another method involves the use of carbon dioxide and butylamine in the presence of a catalyst such as cesium carbonate. This method offers mild reaction conditions and avoids over-alkylation of the carbamate .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental impact. The use of environmentally friendly catalysts and reagents is preferred to minimize waste and reduce the carbon footprint of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl butyl(ethenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl butyl(ethenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing for controlled modulation of enzyme function . The compound’s ability to participate in hydrogen bonding and its conformational flexibility contribute to its effectiveness in binding to molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Carbamates vary significantly based on substituent size, branching, and electronic effects:

Compound Molecular Formula (inferred) Key Substituents Conformational Stability Solubility Trends
Methyl carbamate C₂H₅NO₂ Methyl High rigidity due to small size Higher polarity, water-soluble
Ethyl carbamate C₃H₇NO₂ Ethyl Moderate flexibility Moderate solubility in ethanol
Butyl carbamate C₅H₁₁NO₂ Butyl Extended or folded conformers Lower polarity, lipid-soluble
Methyl butyl(ethenyl)carbamate C₈H₁₃NO₂ (inferred) Methyl, butyl, ethenyl Enhanced steric effects; potential for intramolecular interactions Likely low water solubility
  • Butyl carbamate exhibits 13 low-energy conformers in the gas phase, with extended structures dominating . The ethenyl group in this compound may introduce additional steric hindrance and π-orbital interactions, affecting reactivity.
  • Ethyl carbamate is more polar than butyl derivatives, aligning with its higher solubility in aqueous matrices .

Analytical Detection and Stability

Carbamates are typically analyzed via derivatization-GC/MS or HPLC:

Compound Derivatization Agent Detection Method Limit of Detection (LOD) Key Stability Challenges
Methyl carbamate 9-xanthydrol GC-MS ~20 μg/L (GC-NPD) Hydrolysis in acidic conditions
Ethyl carbamate 9-xanthydrol GC-MS, HPLC-FLD 1–5 μg/L (GC-ECD) Thermal degradation during GC
Butyl carbamate 9-xanthydrol GC-MS Not explicitly reported Conformational lability
This compound Likely similar HPLC-MS (predicted) Undetermined Susceptibility to polymerization
  • Derivatization with 9-xanthydrol is a common strategy for enhancing GC-MS sensitivity .
  • This compound’s stability may require inert storage conditions to prevent ethenyl group reactivity.

Key Research Findings and Implications

Antiviral Activity : Smaller alkyl groups (methyl > ethyl > butyl) generally enhance target engagement, but branched substituents (e.g., isobutyl) can outperform linear chains in specific contexts .

Conformational Flexibility : Butyl carbamates adopt multiple conformers, whereas methyl analogs are more rigid. Ethenyl groups may restrict conformational freedom further .

Analytical Challenges : Ethyl and methyl carbamates are well-characterized, but ethenyl derivatives require specialized methods to address polymerization risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.